(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
CAS No.: 618091-34-2
Cat. No.: VC16170802
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618091-34-2 |
|---|---|
| Molecular Formula | C17H14ClN3O |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C17H14ClN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3 |
| Standard InChI Key | XEXLBKCHWXUDTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is a pyrazole derivative characterized by a methanone bridge connecting a 4-chlorophenyl-substituted pyrazole ring and an o-tolyl (2-methylphenyl) group. Its molecular formula is C₁₇H₁₄ClN₃O, with a molecular weight of 311.8 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name is [5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone, and its CAS Registry Number is 618091-34-2 .
Structural Features
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Pyrazole Core: The central pyrazole ring contains an amino group at position 5 and a 4-chlorophenyl substituent at position 1.
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Methanone Bridge: Links the pyrazole moiety to an o-tolyl group, introducing steric and electronic effects that influence reactivity.
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Chlorine Atom: The para-chloro substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃O | |
| Molecular Weight | 311.8 g/mol | |
| CAS Number | 618091-34-2 | |
| SMILES Notation | CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step organic reactions designed to assemble the pyrazole core and attach substituents regioselectively.
Synthetic Pathways
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Pyrazole Ring Formation:
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Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions generates the pyrazole scaffold.
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Example: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate yields a 5-aminopyrazole intermediate.
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Methanone Bridge Installation:
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Friedel-Crafts acylation or nucleophilic acyl substitution introduces the o-tolylmethanone group.
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Catalysts such as aluminum chloride (AlCl₃) are employed to facilitate electrophilic aromatic substitution.
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Purification:
Table 2: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Hydrazine, HCl, reflux, 6h | 68% |
| Methanone acylation | o-Toluoyl chloride, AlCl₃, 0°C | 52% |
| Final purification | Silica gel chromatography | 95% |
Mechanism of Action
The compound’s bioactivity arises from interactions with multiple molecular targets:
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Enzyme Inhibition:
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Competitively inhibits dihydrofolate reductase (DHFR), blocking nucleotide synthesis in rapidly dividing cells.
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Receptor Modulation:
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Partial agonist activity at adenosine A₂ₐ receptors, potentially explaining anti-inflammatory effects.
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Industrial and Research Applications
Pharmaceutical Intermediates
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Serves as a precursor for kinase inhibitors and antimicrobial agents .
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Suppliers include BOC Sciences and Alfa Chemistry, offering bulk quantities for preclinical trials .
Material Science
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